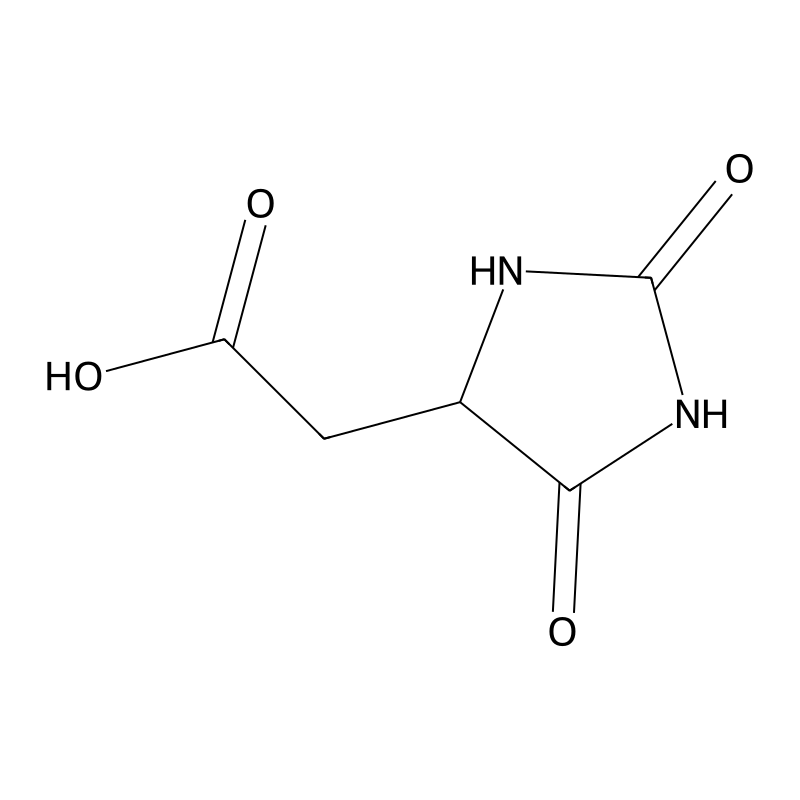5-Hydantoinacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Hydantoinacetic acid, also known as 5-acetic acid hydantoin, is a derivative of hydantoin characterized by the presence of an acetic acid group at the 5-position of the hydantoin ring. This compound features a five-membered imidazolidine ring with two carbonyl groups and an amine, making it a member of the hydantoin family. The molecular formula of 5-hydantoinacetic acid is CHNO, and it has garnered interest for its potential applications in pharmaceuticals and biochemistry.
Enzyme Inhibition:
-HAA has been identified as a potential inhibitor of various enzymes, including:
- Aldolases: These enzymes play a crucial role in carbohydrate metabolism. Studies suggest that 5-HAA can inhibit specific aldolases, potentially offering insights into the development of therapeutics for diseases like diabetes .
- Matrix metalloproteinases (MMPs): These enzymes are involved in various physiological processes, including tissue remodeling and wound healing. However, their dysregulation can contribute to pathological conditions like arthritis and cancer. Research suggests that 5-HAA may exhibit inhibitory effects on MMPs, making it a potential candidate for developing anti-inflammatory or anti-cancer drugs .
Antibacterial Activity:
Studies have shown that 5-HAA possesses antibacterial properties against various bacterial strains, including multidrug-resistant (MDR) bacteria. This opens avenues for exploring its potential as a novel antibiotic .
Neuroscience Research:
5-HAA has been investigated for its potential role in modulating neurotransmission. Studies suggest that it may interact with specific receptors in the brain, potentially influencing learning and memory processes . However, further research is needed to fully understand its mechanisms and potential therapeutic applications.
Other Potential Applications:
-HAA is also being explored for its potential applications in:
- Bromination: Reacting with bromine in acetic acid can yield brominated derivatives, which have implications in medicinal chemistry .
- Dehydration: Under acidic conditions, 5-hydantoinacetic acid can lose water to form cyclic derivatives.
- Esterification: The carboxylic acid group can react with alcohols to form esters, expanding its utility in synthetic organic chemistry .
Research indicates that 5-hydantoinacetic acid exhibits notable biological activities. It has been studied for its potential cytotoxic effects against cancer cells, particularly in leukemia models. Its derivatives may also possess anti-inflammatory properties, making them candidates for further pharmacological exploration .
Several methods are employed for synthesizing 5-hydantoinacetic acid:
- Direct Synthesis from Hydantoin: Hydantoin can be reacted with acetic acid under controlled conditions to yield 5-hydantoinacetic acid. This process typically involves heating the reaction mixture to facilitate the formation of the acetic acid derivative .
- Bromination followed by Acetylation: Bromination of hydantoin followed by treatment with acetic anhydride can also produce 5-hydantoinacetic acid .
- Esterification Reactions: The carboxylic group can be modified through esterification reactions with various alcohols to create different derivatives .
5-Hydantoinacetic acid finds applications in various fields:
- Pharmaceuticals: It serves as a precursor for synthesizing compounds with potential anticancer and anti-inflammatory properties.
- Agriculture: It may be utilized in developing antiparasitic agents that inhibit specific enzyme pathways in pests .
- Biochemistry: Its derivatives are explored as biochemical probes or tools for studying metabolic pathways.
Interaction studies of 5-hydantoinacetic acid have focused on its binding affinity with biological targets, including enzymes involved in metabolic processes. Preliminary studies suggest that it may interact with pteridine reductase, which is crucial for folate metabolism, indicating its potential role in developing new therapeutic agents targeting metabolic diseases .
Several compounds share structural similarities with 5-hydantoinacetic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Hydantoin | Five-membered ring, no acetic group | Known for anticonvulsant properties |
| 1-Methylhydantoin | Methyl group at position one | Exhibits different solubility and stability |
| 5-Methylhydantoin | Methyl group at position five | Potentially different biological activity |
| 2,4-Azolidinedione-acetic acid | Contains azolidinedione structure | Known for its antiparasitic activity |
Each of these compounds possesses distinct characteristics that influence their biological activity and applications, setting them apart from 5-hydantoinacetic acid.
XLogP3
GHS Hazard Statements
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








